2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid is a useful research compound. Its molecular formula is C19H17NO6 and its molecular weight is 355.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of MFCD02905158 is acetylcholinesterase (AChE) . AChE is a key enzyme involved in the deterioration of the cholinergic system during the development of Alzheimer’s disease .
Mode of Action
MFCD02905158 interacts with its target, AChE, by exerting a competitive inhibition . This means that the compound competes with the natural substrate, acetylcholine, for the active site of the enzyme. By binding to the active site, MFCD02905158 prevents acetylcholine from being hydrolyzed, thereby increasing the levels of acetylcholine .
Biochemical Pathways
The primary biochemical pathway affected by MFCD02905158 is the cholinergic pathway . By inhibiting AChE and preventing the breakdown of acetylcholine, MFCD02905158 increases the levels of acetylcholine. This leads to enhanced cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Pharmacokinetics
It has been reported that the compound has alow acute toxicity (LD50 > 1600 mg/kg), suggesting a favorable safety profile .
Result of Action
The result of MFCD02905158’s action is an increase in the levels of acetylcholine in the synaptic cleft, leading to enhanced cholinergic transmission . This can help alleviate the symptoms of diseases like Alzheimer’s, which are characterized by a deficiency of acetylcholine.
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxoisoindole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c1-25-15-6-3-11(9-16(15)26-2)7-8-20-17(21)13-5-4-12(19(23)24)10-14(13)18(20)22/h3-6,9-10H,7-8H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXWZRRPDGPHNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.